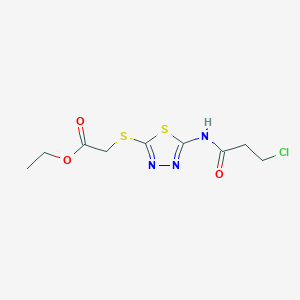

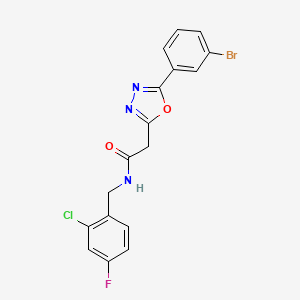

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate" is a chemical entity that appears to be related to a class of compounds that involve ethyl acetate moieties linked with various heterocyclic structures such as thiadiazole. Although none of the provided papers directly discuss this specific compound, they do provide insights into similar structures and their synthesis, crystal structures, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of different starting materials in the presence of catalysts or under specific conditions to form the desired heterocyclic derivatives. For instance, the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was achieved in a single pot by reacting 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid under refluxing conditions . Similarly, the synthesis of various ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties was accomplished through efficient synthetic routes . These methods could potentially be adapted for the synthesis of "Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray diffraction techniques. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved by direct methods and refined to a final R value, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . The molecular structure of another thioamide derivative was also determined, showing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . These findings suggest that "Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate" may also exhibit a complex molecular geometry with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of ethyl acetate derivatives with heterocyclic moieties can lead to a variety of reactions, forming new compounds with potential biological activities. For instance, ethyl 2-(2-pyridylacetate) derivatives were tested for their antimicrobial and antiviral properties, indicating that the introduction of different substituents can impart significant biological activities . The reactivity of such compounds can be further explored to synthesize novel derivatives with enhanced properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR, FT-IR, and FT-Raman. These techniques provide detailed information about the molecular vibrations, electronic transitions, and structural features of the compounds . Additionally, thermal analyses such as TGA and DSC have been employed to assess the stability of these molecules, revealing their thermal behavior and decomposition patterns . The compound "Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate" is likely to exhibit similar properties, which can be elucidated using these analytical methods.

Scientific Research Applications

α-Glucosidase Inhibitors in Diabetes Treatment

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been studied for their potential in treating type 2 diabetes through α-glucosidase inhibition. A study conducted by Saeedi et al. (2020) synthesized various 5-arylisoxazole-1,3,4-thiadiazole hybrids, including compounds related to ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate. These compounds showed promising α-glucosidase inhibitory activity, indicating potential as efficient scaffolds in anti-diabetic drug discovery (Saeedi et al., 2020).

Cytotoxic Agents in Cancer Research

In the realm of cancer research, derivatives of ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate have been explored for their cytotoxic properties. Almasirad et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and evaluated their antitumor activities against various human tumor cell lines. The compound 5f showed significant inhibitory effects, suggesting its potential as a cytotoxic agent (Almasirad et al., 2016).

Fungicidal Activity for Agricultural Applications

Furthermore, the potential of thiadiazole derivatives in agriculture, particularly as fungicides, has been investigated. Chen et al. (2000) studied the fungicidal activity of various thiadiazole derivatives against rice sheath blight, a major disease affecting rice crops. They found that certain thiadiazole compounds demonstrated high fungicidal activity, indicating their potential use in agricultural pest control (Chen et al., 2000).

Anti-Inflammatory and Analgesic Agents

Additionally, thiadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Shkair et al. (2016) synthesized a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles and evaluated them as anti-inflammatory and analgesic agents. The results suggested that certain compounds exhibited significant activities, providing a basis for further research in this area (Shkair et al., 2016).

Antimicrobial Agents

Lastly, the antimicrobial potential of thiadiazole derivatives has been a subject of research. Sah et al. (2014) synthesized compounds based on 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and assessed their antimicrobial activity against various bacterial and fungal strains. The findings indicated moderate activity of these compounds, highlighting their potential as antimicrobial agents (Sah et al., 2014).

properties

IUPAC Name |

ethyl 2-[[5-(3-chloropropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O3S2/c1-2-16-7(15)5-17-9-13-12-8(18-9)11-6(14)3-4-10/h2-5H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCNULJGYZEENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((5-(3-chloropropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)

![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)